(R)-1-Aminobut-3-en-2-ol
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Overview
Description
®-1-Aminobut-3-en-2-ol is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Aminobut-3-en-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 3-butyn-2-one using a chiral catalyst such as a chiral oxazaborolidine. The reaction is carried out under hydrogenation conditions, often using hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of ®-1-Aminobut-3-en-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-1-Aminobut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: ®-1-Aminobut-3-en-2-ol is used as a chiral building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, ®-1-Aminobut-3-en-2-ol can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Industry: In the industrial sector, ®-1-Aminobut-3-en-2-ol can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Aminobut-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing the biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (S)-1-Aminobut-3-en-2-ol
- 1-Aminobutan-2-ol
- 1-Aminobut-2-en-3-ol
Comparison: ®-1-Aminobut-3-en-2-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer (S)-1-Aminobut-3-en-2-ol. The presence of the double bond in the butenol structure also distinguishes it from other similar compounds like 1-Aminobutan-2-ol, which lacks the double bond.
Properties
Molecular Formula |
C4H9NO |
---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(2R)-1-aminobut-3-en-2-ol |
InChI |
InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2/t4-/m1/s1 |
InChI Key |
VEPSIZZAILVTSD-SCSAIBSYSA-N |
Isomeric SMILES |
C=C[C@H](CN)O |
Canonical SMILES |
C=CC(CN)O |
Origin of Product |
United States |
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